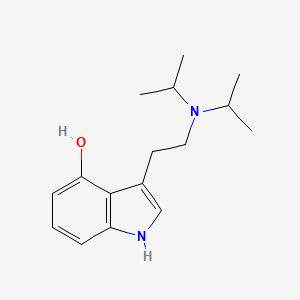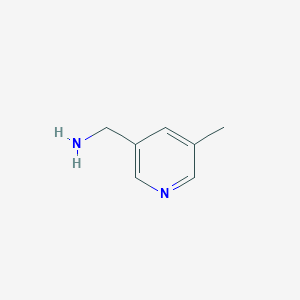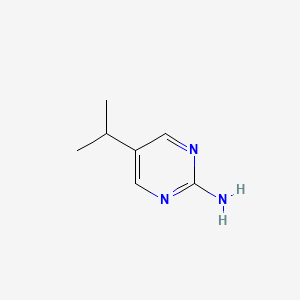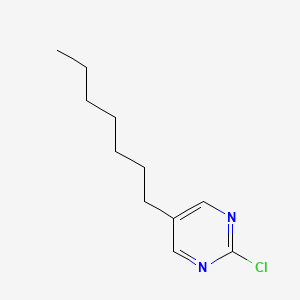![molecular formula C7H8N2 B1592223 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 760919-39-9](/img/structure/B1592223.png)
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
“2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 120.15 .
Synthesis Analysis
The synthesis of “2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” derivatives has been reported in various studies. For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study discussed the synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines .
Molecular Structure Analysis
The InChI code for “2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” is 1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” are not detailed in the search results, it’s worth noting that nitrogen-containing heterocyclic compounds like this one play a key role in drug production .
Physical And Chemical Properties Analysis
“2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Agents
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivatives have been explored for their potential as antileishmanial agents . These compounds have shown efficacy against visceral leishmaniasis (VL), with certain derivatives demonstrating significant in vitro activity and in vivo inhibition of parasite burden in infected mice .
Anticancer Activity
Some derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine have been synthesized and evaluated for their anticancer properties . They have been tested against various human cancer cell lines, showing potential as therapeutic agents for treating cancer .
Antimycobacterial Properties
Research has indicated that 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine compounds can exhibit antimycobacterial activity . This makes them candidates for the development of new treatments for mycobacterial infections, such as tuberculosis .
Neurological Applications
Compounds based on 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine have been found to have applications in treating neurological diseases . They may play a role in developing therapies for conditions affecting the nervous system .
Immune System Modulation
These compounds have also been investigated for their role in immune system modulation . They could contribute to the development of drugs that modulate immune responses, potentially aiding in the treatment of autoimmune diseases .
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-one derivatives have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1) . HPK1 is involved in the regulation of immune responses and the inhibition of abnormal cell growth, including cancer. These compounds could lead to new cancer therapies .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEZEWWXWYGFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593151 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
760919-39-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















